(5-Aminopyrimidin-4-yl)methanol
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Overview
Description
(5-Aminopyrimidin-4-yl)methanol is a heterocyclic compound with the molecular formula C5H7N3O It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Aminopyrimidin-4-yl)methanol typically involves the reduction of 5-nitropyrimidine-4-carbaldehyde. One common method includes the use of sodium borohydride as a reducing agent in a solvent mixture of ethanol and dichloromethane. The reaction is carried out at room temperature for 24 hours, followed by the addition of acetone and hydrochloric acid to neutralize the reaction mixture .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar reduction reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of alternative reducing agents and solvents may be explored to improve the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
(5-Aminopyrimidin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group in precursor compounds can be reduced to form the amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Products include 5-formylpyrimidine-4-carboxylic acid.
Reduction: The primary product is this compound.
Substitution: Various substituted pyrimidine derivatives can be formed, depending on the reagents used.
Scientific Research Applications
(5-Aminopyrimidin-4-yl)methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and nucleic acid analogs.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (5-Aminopyrimidin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound may interact with nucleic acids, affecting their structure and function.
Comparison with Similar Compounds
Similar Compounds
- (2-Aminopyrimidin-4-yl)methanol
- (4-Aminopyrimidin-5-yl)methanol
- 5-Amino-pyrazoles
Uniqueness
(5-Aminopyrimidin-4-yl)methanol is unique due to its specific substitution pattern on the pyrimidine ring, which influences its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacological properties and synthetic utility.
Properties
Molecular Formula |
C5H7N3O |
---|---|
Molecular Weight |
125.13 g/mol |
IUPAC Name |
(5-aminopyrimidin-4-yl)methanol |
InChI |
InChI=1S/C5H7N3O/c6-4-1-7-3-8-5(4)2-9/h1,3,9H,2,6H2 |
InChI Key |
ISLUHTHSEVYAMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC=N1)CO)N |
Origin of Product |
United States |
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